molecular formula C36H40Cl2N4O8 B1669431 Coproporphyrin I dihydrochloride CAS No. 69477-27-6

Coproporphyrin I dihydrochloride

Cat. No. B1669431
CAS RN: 69477-27-6
M. Wt: 727.6 g/mol
InChI Key: XROPZSRTTZKNQB-ARSPAUKVSA-N
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Description

Coproporphyrin I dihydrochloride belongs to the porphyrin group and is used as a starting material to synthesize monofunctional and phosphorescent metalloporphyrin labeling reagents .


Synthesis Analysis

Coproporphyrin I dihydrochloride is used in kinetic and equilibrium studies on mercury (II)-coproporphyrin-I. It is also involved in the metal ion exchange reaction with cobalt (II) and is used in the determination of trace mercury (II) .


Molecular Structure Analysis

The chemical formula of Coproporphyrin I dihydrochloride is C36H40Cl2N4O8. Its molecular weight is 727.63 g/mol .


Chemical Reactions Analysis

Coproporphyrin I dihydrochloride is a porphyrin biomarker with an absorption of λ max 395 nm. It is found in excrement as a result of the breakdown of bilirubin, which is itself a catabolite of heme from hemoglobin breakdown .


Physical And Chemical Properties Analysis

Coproporphyrin I dihydrochloride has an absorption of λ max 395 nm . It is a solid, white to off-white substance .

Scientific Research Applications

Biomarker for Drug-Drug Interactions

Coproporphyrin I (CPI) has been evaluated as a selective endogenous biomarker for Organic Anion Transporting Polypeptide 1B (OATP1B)-mediated drug-drug interactions (DDIs). Through the use of population pharmacokinetic modeling and simulation, CPI demonstrated sensitivity in identifying moderate and weak OATP1B inhibitors in clinical studies, thereby supporting the design of DDI studies and pharmacogenomic research (Barnett et al., 2018).

Analytical Method Development

The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying coproporphyrin I and III in human plasma was accomplished, optimizing sample extraction and ensuring sensitive detection. This method aids in the bioanalysis of coproporphyrins as potential biomarkers for drug transporter-mediated DDIs, highlighting the role of coproporphyrins in evaluating hepatic OATP1B function (Ediage et al., 2018).

Dental Applications

Research into laser-induced fluorescence of carious lesions utilized coproporphyrin I dihydrochloride to study its fluorescence properties as a means to detect carious lesions. The study explored the absorption coefficient measurements of coproporphyrin I dihydrochloride solutions under different pH conditions, identifying effective spectral regions for laser excitation (Matošević et al., 2010).

Dye-Sensitized Solar Cells

Coproporphyrin I dihydrochloride derivatives were synthesized and employed as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating the potential of these compounds in photovoltaic applications. Specifically, Copper(II) coproporphyrin-I exhibited a power conversion efficiency, showcasing the application of coproporphyrin I in renewable energy technologies (Alibabaei et al., 2010).

Biomarker for Organic Anion-Transporting Polypeptide Activity

Coproporphyrin I is also studied as a biomarker for assessing drug-drug interactions involving hepatic drug transporters such as organic anion-transporting peptides (OATP), specifically OATP1B1 and OATP1B3. The sensitivity toward OATP1B inhibition was investigated, demonstrating the utility of coproporphyrin I in evaluating the potential for OATP1B-mediated DDIs in clinical pharmacology studies (Shen et al., 2018).

Future Directions

Coproporphyrin I dihydrochloride has implications in catalysis, inorganic chemistry, and chemical synthesis . It is also used in the research of liver disease and porphyria . Further studies are needed to explore its potential applications in other fields .

properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFMPEREASVDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40Cl2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583469
Record name 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coproporphyrin I dihydrochloride

CAS RN

69477-27-6
Record name 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Coproporphyrin I dihydrochloride
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Coproporphyrin I dihydrochloride
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Coproporphyrin I dihydrochloride
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